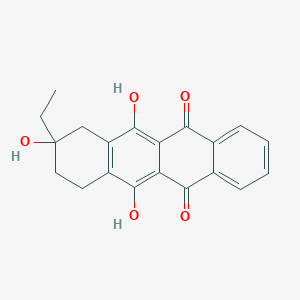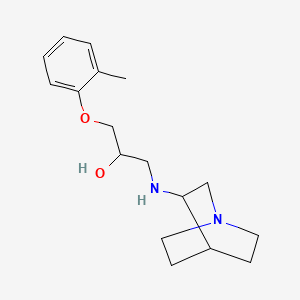
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is an organic compound with the molecular formula C17H26N2O2 It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxy group and a tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine typically involves the reaction of quinuclidine with appropriate reagents to introduce the hydroxy and tolyloxy groups. One common method involves the reaction of quinuclidine with epichlorohydrin to form an intermediate, which is then reacted with 2-tolyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler quinuclidine derivative.
Substitution: The tolyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a quinuclidine derivative without the hydroxy group.
Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and tolyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, which lacks the hydroxy and tolyloxy groups.
3-Hydroxyquinuclidine: A derivative with only the hydroxy group.
3-Acetoxyquinuclidine: A derivative with an acetoxy group instead of the hydroxy group.
Uniqueness
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is unique due to the presence of both the hydroxy and tolyloxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a candidate for therapeutic applications.
Properties
CAS No. |
73823-49-1 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H26N2O2/c1-13-4-2-3-5-17(13)21-12-15(20)10-18-16-11-19-8-6-14(16)7-9-19/h2-5,14-16,18,20H,6-12H2,1H3 |
InChI Key |
VTGPFFVYAHZGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


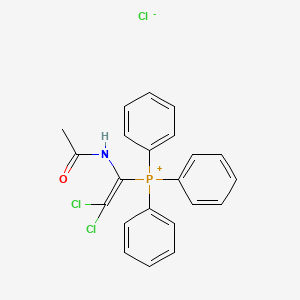
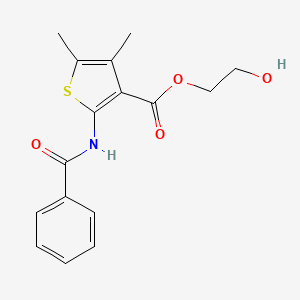
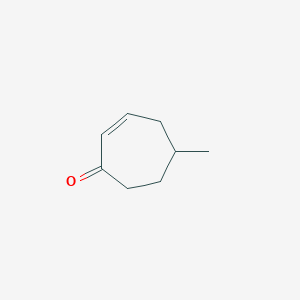
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
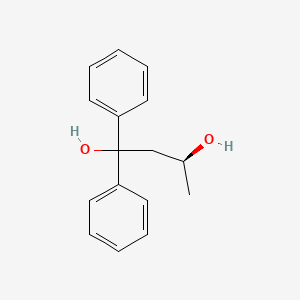
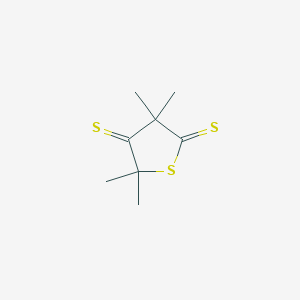
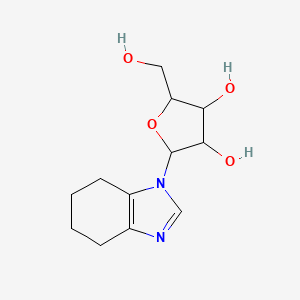
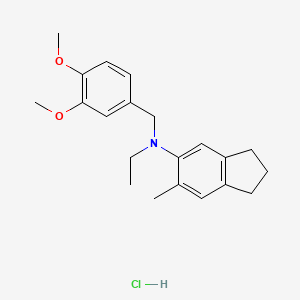
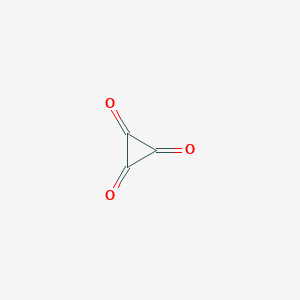
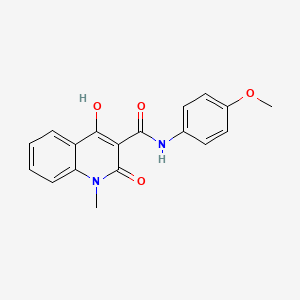
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
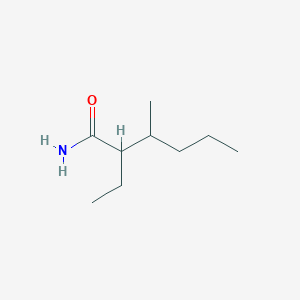
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
